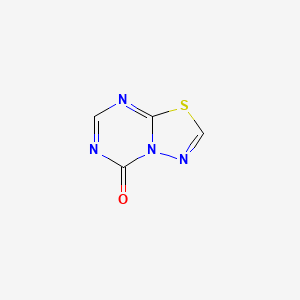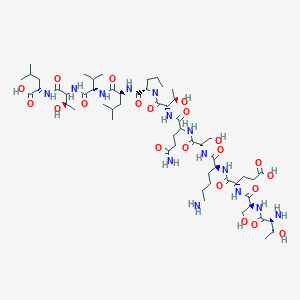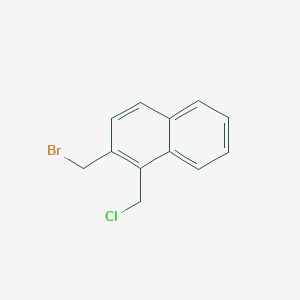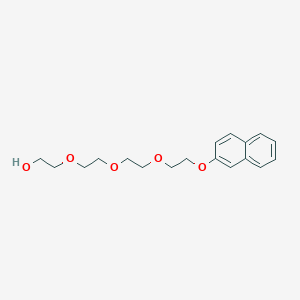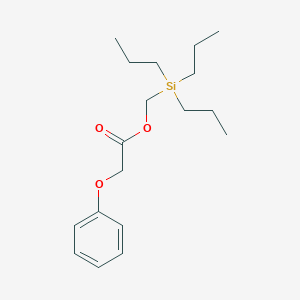![molecular formula C8H11NO B14448577 2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine CAS No. 78472-07-8](/img/structure/B14448577.png)
2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a furan derivative and a pyrrolidine derivative, which undergo a cyclization reaction in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the formation of the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production. The choice of solvents, catalysts, and reaction conditions is critical to the efficiency and cost-effectiveness of the industrial process .
Análisis De Reacciones Químicas
Types of Reactions
2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the specific reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound, resulting in reduced derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a variety of substituted derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mecanismo De Acción
The mechanism of action of 2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes by occupying their active sites or alter receptor signaling pathways by binding to receptor sites .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dihydro[1,3]thiazolo[4,5-b]pyridine
- 3,4-Dihydro-2H-pyrano[2,3-b]pyridine
- 1-Oxa-2,7-diazaspiro[4.4]non-2-en-6-one
- 2,7-Diazaspiro[4.4]nonane-1,6-dione
Uniqueness
2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine is unique due to its fused furan and pyrrolizine rings, which confer distinct chemical properties and reactivity.
Propiedades
| 78472-07-8 | |
Fórmula molecular |
C8H11NO |
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
5-oxa-1-azatricyclo[5.2.1.04,10]dec-7-ene |
InChI |
InChI=1S/C8H11NO/c1-3-9-4-2-7-8(9)6(1)5-10-7/h1,7-8H,2-5H2 |
Clave InChI |
HAZCSSOURYSCGE-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CC=C3C2C1OC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


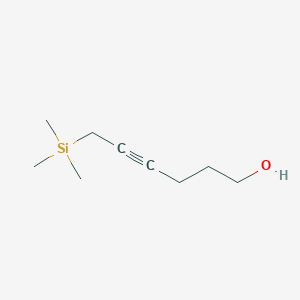

![1-[(4-Aminophenyl)methyl]-4-benzylpiperazine-2,3-dione](/img/structure/B14448515.png)
